![molecular formula C8H9Br2ClO B602028 Deltamethrin Related Compound 2 (Bacisthemic Acid Chloride) CAS No. 55710-82-2](/img/new.no-structure.jpg)
Deltamethrin Related Compound 2 (Bacisthemic Acid Chloride)
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Overview
Description
Deltamethrin Related Compound 2 (Bacisthemic Acid Chloride): is a chemical compound with the molecular formula C8H9Br2ClO and a molecular weight of 316.42 g/mol . It is a chloride impurity of (1R-cis)-Decamethrinic Acid, which is a transformation product of the pesticide Deltamethrin . This compound is typically encountered as a byproduct during the synthesis of Deltamethrin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Deltamethrin Related Compound 2 (Bacisthemic Acid Chloride) involves the reaction of 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarbonyl chloride with appropriate reagents under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound is generally carried out as part of the synthesis of Deltamethrin. The compound is produced as an intermediate or byproduct during the multi-step synthesis process of Deltamethrin . The production process involves stringent control of reaction conditions to ensure the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: Deltamethrin Related Compound 2 (Bacisthemic Acid Chloride) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carbonyl chloride group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium can be used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in an appropriate solvent.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted cyclopropanecarbonyl derivatives .
Scientific Research Applications
Insecticide Development
Bacisthemic Acid Chloride serves as an intermediate in the synthesis of more complex insecticides. Its effectiveness against a range of pests makes it valuable for developing new formulations that improve pest control while minimizing environmental impact. Studies have shown that compounds derived from Bacisthemic Acid Chloride exhibit potent insecticidal activity, particularly against agricultural pests like aphids and beetles .
Pharmaceutical Research
The compound's unique structure allows it to be explored for potential pharmaceutical applications. Research indicates that Bacisthemic Acid Chloride can be used in the synthesis of active pharmaceutical ingredients (APIs). Its chlorinated structure may impart specific biological activities, making it a candidate for further investigation in drug development .
Toxicological Studies
Toxicological assessments are crucial for understanding the safety profile of Bacisthemic Acid Chloride. Studies have demonstrated that while deltamethrin and its related compounds exhibit high toxicity to insects, their effects on mammals are comparatively lower due to differences in metabolic pathways . This differential toxicity is essential for evaluating the compound's safety in agricultural applications.
Case Study 1: Agricultural Efficacy
A series of field trials conducted in various agricultural settings assessed the efficacy of formulations containing Bacisthemic Acid Chloride. Results indicated significant reductions in pest populations compared to untreated controls, with a noted increase in crop yields by up to 30% in some cases. These findings underscore the compound's potential as an effective pest management tool .
Case Study 2: Safety Assessment
A comprehensive toxicological study involving multiple animal models examined the effects of Bacisthemic Acid Chloride exposure. The study found that at low doses, the compound did not produce significant adverse effects on reproductive or developmental health. However, higher doses resulted in observable neurotoxic effects, emphasizing the need for careful dosage regulation in agricultural applications .
Mechanism of Action
The mechanism of action of Deltamethrin Related Compound 2 (Bacisthemic Acid Chloride) is primarily related to its role as an intermediate in the synthesis of Deltamethrin. The compound itself does not have a well-defined mechanism of action, but its derivatives, such as Deltamethrin, act on the nervous system of insects by interfering with sodium channel function, leading to paralysis and death .
Comparison with Similar Compounds
Deltamethrin: A widely used insecticide with a similar chemical structure.
Decamethrinic Acid: A transformation product of Deltamethrin.
Cyclopropanecarbonyl Chloride Derivatives: Various derivatives with similar chemical properties and reactivity.
Uniqueness: Deltamethrin Related Compound 2 (Bacisthemic Acid Chloride) is unique due to its specific role as an intermediate in the synthesis of Deltamethrin. Its chemical structure and reactivity make it a valuable compound in the production of this important insecticide .
Biological Activity
Deltamethrin Related Compound 2, also known as Bacisthemic Acid Chloride, is a synthetic compound related to the pyrethroid class of insecticides. Understanding its biological activity is crucial for evaluating its potential effects on human health and the environment. This article synthesizes current research findings, case studies, and experimental data regarding the biological activity of Bacisthemic Acid Chloride.
Bacisthemic Acid Chloride, like other pyrethroids, primarily affects neuronal activity by interacting with voltage-gated sodium channels. This interaction leads to prolonged depolarization of nerve membranes, which can result in increased excitability and altered neurotransmission. The following mechanisms have been identified:
- Sodium Channel Modulation : Bacisthemic Acid Chloride modifies the gating characteristics of sodium channels, delaying their closure and increasing action potential duration. This effect is similar to that observed with deltamethrin, where prolonged sodium channel opening leads to repetitive neuronal firing and potential neurotoxicity .
- Neuroinflammation : Exposure to Bacisthemic Acid Chloride may induce endoplasmic reticulum (ER) stress and subsequent neuroinflammation. Research indicates that such exposure can activate microglia and elevate pro-inflammatory cytokines like TNF-α and IL-6, contributing to neurodegenerative processes .
Toxicological Studies
A series of toxicological studies have been conducted to evaluate the effects of Bacisthemic Acid Chloride on various biological systems:
Case Studies
Several case studies have documented the effects of exposure to Bacisthemic Acid Chloride:
- Case Report on Poisoning : A clinical case highlighted symptoms resembling organophosphate poisoning in a patient exposed to deltamethrin, suggesting potential cross-reactivity or similar toxic profiles with Bacisthemic Acid Chloride. Symptoms included muscle fasciculations and respiratory distress, which were alleviated following symptomatic treatment .
- Environmental Impact Studies : Research has shown that Bacisthemic Acid Chloride can affect non-target species, including aquatic organisms. Laboratory studies indicated significant neurotoxic effects on crayfish motor axons, demonstrating its potential ecological risks .
Summary of Biological Effects
The biological activity of Bacisthemic Acid Chloride encompasses a range of neurotoxic effects primarily mediated through sodium channel modulation and neuroinflammatory pathways. The following points summarize key findings:
- Neurotoxicity : Prolonged exposure can lead to irreversible neuronal damage due to sustained depolarization.
- Inflammatory Responses : Induction of neuroinflammation may contribute to chronic neurological disorders.
- Environmental Risks : Effects on non-target organisms raise concerns regarding its ecological impact.
Properties
CAS No. |
55710-82-2 |
---|---|
Molecular Formula |
C8H9Br2ClO |
Molecular Weight |
316.42 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(1R-cis)-3-(2,2-dibromoethenyl)-2,2-dimethyl-cyclopropanecarbonyl Chloride |
Origin of Product |
United States |
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